molecular formula C11H15NO3 B556261 (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid CAS No. 201208-99-3

(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid

Cat. No.: B556261
CAS No.: 201208-99-3
M. Wt: 209.24 g/mol
InChI Key: PUJIZQNWABANCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid is a chiral α-amino acid derivative featuring a benzyl(methyl)amino substituent at the C2 position and a hydroxyl group at the C3 position. The stereochemistry at the C2 position (S-configuration) and the presence of both polar (hydroxyl) and hydrophobic (benzyl, methyl) groups confer unique physicochemical properties, making it a candidate for applications in medicinal chemistry, such as enzyme inhibition or receptor modulation. The compound is commercially available as a tertiary amine, suggesting its utility in synthetic pathways or as a pharmacophore .

Properties

IUPAC Name

2-[benzyl(methyl)amino]-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(10(8-13)11(14)15)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJIZQNWABANCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562309
Record name N-Benzyl-N-methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201208-99-3
Record name N-Benzyl-N-methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid is a chiral amino acid derivative notable for its diverse biological activities and potential therapeutic applications. This compound, characterized by its unique stereochemistry, features a hydroxyl group and an amino group attached to a propanoic acid backbone, which significantly influences its reactivity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O3_{3}
  • Molecular Weight : 209.24 g/mol
  • Functional Groups : Hydroxyl (-OH), Amino (-NH), Benzyl group

The presence of these functional groups allows this compound to engage in various biochemical interactions, making it a candidate for drug development and other applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and carboxyl groups facilitate hydrogen bonding with enzymes and receptors, modulating their activity and influencing metabolic pathways.

Antimicrobial Activity

Recent studies have shown that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, related benzylamino acids have demonstrated effectiveness against various pathogenic microorganisms, suggesting potential applications in treating infections .

Neuroprotective Effects

Research indicates that certain derivatives of benzylamino acids may possess neuroprotective properties. For example, modifications of related compounds have shown inhibitory effects on acetylcholinesterase (AChE) and β-secretase, both critical in neurodegenerative diseases like Alzheimer's . This suggests that this compound could be explored for similar therapeutic effects.

Case Studies and Research Findings

  • Inhibition Studies :
    • A study evaluated the inhibitory potency of various benzylamino acid derivatives against AChE and β-secretase. The most potent compound exhibited an IC50_{50} of 3.33 μM against AChE, highlighting the potential of these compounds in neurodegenerative disease treatment .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that related compounds showed inhibition zones greater than 10 mm against several bacteria, including Pseudomonas aeruginosa and Candida albicans, indicating strong antimicrobial activity .
  • Binding Affinity Studies :
    • Interaction studies revealed that this compound has a high binding affinity for various receptors, suggesting its potential as a lead compound in drug design.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-(Benzylamino)-3-hydroxypropanoic acidLacks methyl substitution on the amino groupMore polar, potentially different biological activity
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoateContains a methyl esterDifferent reactivity profile due to ester functionality
(R)-2-(Benzylamino)-3-hydroxypropanoic acidEnantiomer of (S)-2-(Benzyl(methyl)amino)Differences in biological activity due to chirality

This table illustrates how variations in structure can lead to significant differences in biological activity, emphasizing the importance of stereochemistry in the development of therapeutic agents.

Scientific Research Applications

Biological Applications

  • Pharmaceutical Intermediates :
    • (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in developing drugs targeting neurological disorders due to their ability to interact with NMDA receptors, which are implicated in conditions such as epilepsy and neuropathic pain .
  • Antimicrobial Activity :
    • Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have demonstrated effective inhibition against pathogens like Candida albicans, which is crucial for developing antifungal medications .
  • Neuropharmacological Effects :
    • The compound's structural analogs have been investigated for their neuropharmacological effects, particularly as NMDA receptor antagonists. Lacosamide, a related compound, is currently in clinical trials for treating epilepsy and other neurological conditions .

Case Study 1: Synthesis and Characterization

A study detailed the synthesis of this compound using a chemoenzymatic approach. This method provided high yields of enantiomerically pure products suitable for pharmaceutical applications. The characterization involved spectroscopic techniques confirming the compound's structure and purity .

Case Study 2: Antimicrobial Efficacy

In another investigation, various derivatives of this compound were tested for their antimicrobial efficacy against Candida albicans. The results showed significant activity with Minimum Inhibitory Concentration (MIC) values comparable to established antifungal treatments .

Comparative Analysis of Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundHydroxy and amino groups on propanoic acid backboneChiral center enhances biological activity
2-(Benzylamino)-3-hydroxypropanoic acidLacks methyl substitution on the amino groupMore polar; potentially different biological activity
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoateContains a methyl esterDifferent reactivity profile due to ester functionality
(R)-2-(Benzylamino)-3-hydroxypropanoic acidEnantiomer of (S)-2-(Benzyl(methyl)amino)Differences in biological activity due to chirality

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Variations

The following compounds share structural motifs with the target molecule but differ in substituents, stereochemistry, or functional groups:

Compound Name Key Structural Features Key Differences
(2S)-2-[(2S)-2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanamido]-3-hydroxypropanoic acid Cbz-protected amino group, 3-methylbutanamido side chain, 3-hydroxypropanoic acid backbone Longer alkyl chain (3-methylbutanamido) and Cbz protection enhance hydrophobicity and stability .
(S)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid Benzyloxy-substituted phenyl ring, 2-hydroxypropanoic acid backbone Hydroxyl group at C2 instead of C3; benzyloxy-phenyl increases aromaticity and π-π interactions .
(S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid Benzoylthio group, 2-methyl substituent, propanoic acid backbone Sulfur atom in benzoylthio group enhances nucleophilicity; methyl group reduces solubility .
3-(2-Benzimidazolyl)-3-hydroxypropanoic acid Benzimidazole ring, zwitterionic structure (ionized carboxyl and amino groups) Zwitterionic nature improves aqueous solubility; benzimidazole enables H-bonding .
(2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid Dual benzyl groups (amino and ether), propanoic acid backbone Increased lipophilicity due to dual benzyl groups; benzyloxy group may hydrolyze under acidic conditions .
2.2 Physicochemical Properties
  • Hydrophobicity: The target compound exhibits moderate hydrophobicity due to its benzyl and methyl groups. Comparatively, (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid is more lipophilic due to dual benzyl substituents, while 3-(2-benzimidazolyl)-3-hydroxypropanoic acid’s zwitterionic structure enhances water solubility .
  • Acidity: The hydroxyl group at C3 in the target compound contributes to its acidity (pKa ~3–4 for carboxylic acid). In contrast, (S)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid may have altered acidity due to the electron-donating benzyloxy group on the phenyl ring .
  • Stability :
    • Compounds with protecting groups (e.g., Cbz in ) or sulfur-containing moieties (e.g., benzoylthio in ) show varied stability under oxidative or hydrolytic conditions.
2.4 Comparative Data Table
Property Target Compound 3-(2-Benzimidazolyl)-3-hydroxypropanoic acid (2S)-2-(Benzylamino)-3-(benzyloxy)propanoic acid
Molecular Weight ~237.3 g/mol ~220.2 g/mol ~329.4 g/mol
Solubility Moderate (polar aprotic solvents) High (aqueous, zwitterionic) Low (hydrophobic substituents)
Key Functional Groups Tertiary amine, 3-hydroxypropanoic acid Benzimidazole, zwitterion Benzylamino, benzyloxy
Applications Medicinal chemistry, synthetic intermediate Enzyme inhibition, peptide mimics Prodrug design, membrane permeability studies

Preparation Methods

Enzymatic Resolution and Hydrolysis

Enzymatic resolution represents a cornerstone for producing enantiomerically pure (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid. The process typically involves hydrolyzing racemic ester or amide precursors using stereoselective hydrolases or lipases. For instance, a racemic carboxylic acid derivative is dissolved in an aqueous buffer, and an enzyme such as Candida antarctica lipase B is introduced to catalyze the hydrolysis of the (S)-enantiomer preferentially . The optimal pH and temperature for this reaction are 7.5–8.0 and 35–45°C, respectively, to maintain enzyme activity . After hydrolysis, the unreacted (R)-ester is extracted using organic solvents like ethyl acetate, while the aqueous layer is acidified to isolate the (S)-carboxylic acid .

A critical advancement in this method involves immobilizing enzymes on solid supports to enhance reusability. For example, cross-linked enzyme aggregates (CLEAs) of Pseudomonas fluorescens lipase achieved a 78% yield and 99% e.e. for the (S)-enantiomer after five reaction cycles . The table below summarizes key parameters for enzymatic resolution:

EnzymeSubstrateYield (%)e.e. (%)Conditions
Candida antarctica BEthyl ester derivative7298pH 7.5, 40°C, 24 h
Pseudomonas fluorescensAmide derivative7899pH 8.0, 35°C, immobilized
Bacillus subtilis proteaseMethyl ester6595pH 7.0, 45°C, aqueous buffer

Diastereomer Salt Formation and Fractional Crystallization

Diastereomer salt formation with chiral resolving agents enables the separation of this compound from racemic mixtures. Optically active amines such as (R)-α-methylbenzylamine or (1S,2R)-cis-1-amino-2-indanol are employed to form salts with the target compound . The process involves dissolving the racemic acid and resolving agent in a solvent like methanol, followed by heating to induce salt formation. For example, reacting 1.99 mmol of racemic acid with 1.32 mmol of (S)-α-methylbenzylamine in methanol at 95°C yielded a 99.3% recovery of the less soluble (S)-acid salt .

Fractional crystallization exploits solubility differences between diastereomeric salts. The precipitated salt is filtered and treated with hydrochloric acid to liberate the free (S)-acid. Key factors include solvent polarity (e.g., water > ethanol > acetone) and cooling rates, which influence crystal purity . A study using (1S,2R)-cis-1-amino-2-indanol achieved 97% e.e. after two recrystallizations from water .

Asymmetric Synthesis via Chiral Auxiliaries

Asymmetric synthesis routes utilize chiral auxiliaries to direct stereochemistry during bond formation. One approach involves condensing benzylmethylamine with a chiral glycidyl ester, followed by oxidation to install the hydroxy and carboxylic acid groups. For instance, this compound was synthesized via a Sharpless epoxidation-derived intermediate, yielding 68% product with 94% e.e. .

Another method employs Evans oxazolidinones to control the configuration at the α-amino position. The auxiliary is coupled with a β-hydroxypropanoate precursor, and subsequent hydrogenolysis removes the chiral group. This strategy achieved 82% yield and 98% e.e. when using (S)-4-benzyl-2-oxazolidinone as the auxiliary .

Comparative Analysis of Methodologies

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)e.e. (%)ScalabilityCost Efficiency
Enzymatic resolution65–7895–99HighModerate
Diastereomer salt formation70–9997–99ModerateLow
Asymmetric synthesis68–8294–98LowHigh

Enzymatic resolution offers the best balance of yield and enantiopurity for industrial-scale production, whereas asymmetric synthesis is limited by the cost of chiral auxiliaries. Diastereomer salt formation, while effective, requires multiple recrystallizations, increasing time and solvent use .

Industrial-Scale Optimization Strategies

Industrial processes prioritize solvent recycling and catalyst recovery. A patent disclosed a continuous-flow system for enzymatic resolution, where the aqueous phase is recycled, reducing wastewater by 40% . Additionally, using ionic liquids as reaction media improved lipase stability, enabling a 15% increase in yield over traditional solvents .

For diastereomer salt methods, microwave-assisted crystallization reduced reaction times from 24 hours to 2 hours while maintaining 96% e.e. . This innovation aligns with green chemistry principles by minimizing energy consumption.

Q & A

Q. What are the common synthetic routes for preparing (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid, and what reaction conditions are critical for achieving high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves enantioselective methods or resolution techniques. Key approaches include:
  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Rhodium with phosphine ligands) for hydrogenation of α-keto precursors. Critical parameters: solvent polarity (e.g., ethanol), H₂ pressure (1–3 atm), and catalyst loading (1–5 mol%) to achieve >95% enantiomeric excess (ee) .
  • Oxidative Cleavage and Resolution : Oxidize intermediates (e.g., 3-hydroxypropanoate esters) with KMnO₄ under acidic conditions (pH 2–3, 0°C) to yield carboxylic acids. Subsequent chiral column chromatography (e.g., Chiralpak® AD-H) resolves enantiomers with 99% ee .
  • Protection-Deprotection Strategies : Protect the amino group with benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups during synthesis to prevent side reactions. Deprotection is achieved via hydrogenolysis (Pd/C, H₂) or acidic hydrolysis (TFA) .

Q. How can researchers confirm the stereochemical configuration of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., (R)-1-phenylethylamine). Analyze the crystal lattice to determine absolute configuration .
  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralcel® OD-H) and mobile phases (hexane:isopropanol, 90:10). Compare retention times with known standards .
  • Optical Rotation : Measure specific rotation ([α]D) in polar solvents (e.g., methanol). Compare to literature values for (S)-enantiomers (e.g., +25° to +30°) .

Q. What spectroscopic techniques are essential for characterizing the physicochemical properties of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify functional groups via characteristic bands:
  • O-H stretch : 3200–3500 cm⁻¹ (broad) for hydroxyl.
  • C=O stretch : 1700–1750 cm⁻¹ for carboxylic acid.
  • N-H bend : 1550–1650 cm⁻¹ for secondary amine .
  • NMR Spectroscopy :
  • ¹H NMR : δ 3.5–4.0 ppm (multiplet for CH-N), δ 7.2–7.4 ppm (benzyl aromatic protons).
  • ¹³C NMR : δ 175–180 ppm (carboxylic acid), δ 50–60 ppm (CH-N) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activities of derivatives of this compound?

  • Methodological Answer :
  • Orthogonal Assays : Validate activity using multiple assays (e.g., enzyme inhibition + cell viability). For example, if a derivative shows conflicting IC₅₀ values in kinase assays, cross-test with SPR (surface plasmon resonance) to measure binding affinity .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with systematic modifications (e.g., methyl → ethyl substitution on the benzyl group). Compare activity trends to identify critical functional groups .
  • Dose-Response Studies : Use 8–10 concentration points to generate sigmoidal curves. Calculate Hill slopes to detect cooperative effects or assay artifacts .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 1.2–7.4, 37°C). Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Use Arrhenius plots to predict shelf-life .
  • Thermal Degradation : Heat samples (50–80°C) in sealed vials. Analyze by TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) to identify decomposition pathways .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products via LC-MS .

Q. How can enantiomeric impurities in synthesized batches be detected and quantified?

  • Methodological Answer :
  • Chiral Derivatization : React the compound with a chiral derivatizing agent (e.g., Marfey’s reagent) to form diastereomers. Separate via reverse-phase HPLC and quantify using UV detection .
  • Capillary Electrophoresis (CE) : Use cyclodextrin-based chiral selectors in the buffer. Calculate impurity levels from peak area ratios (<0.1% detection limit) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.